![molecular formula C26H45NO19 B1165316 beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc](/img/structure/B1165316.png)

beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

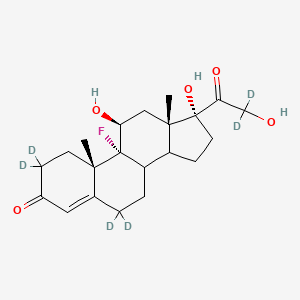

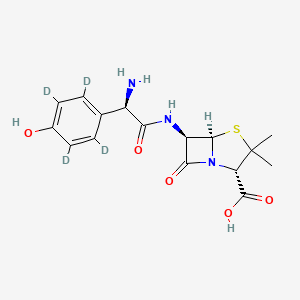

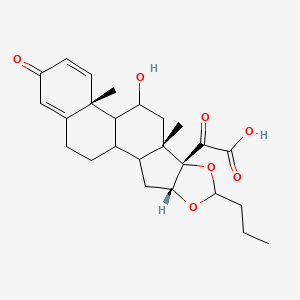

Beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc is a branched amino pentasaccharide consisting of a linear sequence of two alpha-sialyl residues, a beta-Dgalactosyl residue and an N-acetyl-D-glucosamine residue linked respectively (2->8), (2->8) and (1->4), to the galactosyl residue of which is also linked (1->4) an N-acetyl-beta-D-glucosaminyl residue. It is the carbohydrate portion of ganglioside GD2 with undefined anomeric stereochemistry at the reducing-end galactose residue. It has a role as an epitope. It is an amino oligosaccharide and an amino pentasaccharide.

科学的研究の応用

Synthesis and Structure

- GD1b ganglioside, which includes the specified structure, has been synthesized and structurally characterized. The synthesis of GD1b-dilactone from DG1b ganglioside was achieved, demonstrating the involvement of the carboxyl groups of two sialic acid units in ester linkages. This work contributes to understanding the molecular structure and conformation of such gangliosides (Fronza et al., 1989).

Enzymatic Synthesis

- Enzymatic processes involving the said structure have been studied. For example, rat liver Gal beta 1-4GlcNAc alpha(2-6)-sialyltransferase was used to synthesize various sialyltrisaccharides, indicating the enzyme's specificity and potential applications in oligosaccharide synthesis (Hokke et al., 1993).

Conformational Studies

- Studies on the conformation of gangliosides like GD1b, which incorporate the specified structure, have been conducted using NMR and molecular dynamics calculations. This research is crucial for understanding the three-dimensional structure and dynamic behavior of these complex molecules (Acquotti et al., 1991).

Lactonization Studies

- Research has been conducted on the lactonization of gangliosides under acidic conditions, providing insights into the chemical behavior and stability of these molecules, which is essential for their applications in various fields of biochemistry (Bassi et al., 1989).

Interaction with Proteins

- The interaction of sialylated structures with proteins, such as E-selectin, has been studied using techniques like saturation transfer difference NMR. This is crucial for understanding cell signaling and adhesion processes, which have significant implications in immunology and cancer research (Rinnbauer et al., 2003).

Isolation and Characterization from Biological Sources

- There have been studies on the isolation and structural characterization of related gangliosides from bovine brain, which demonstrate the biological occurrence and diversity of these molecules (Casellato et al., 1995).

特性

製品名 |

beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc |

|---|---|

分子式 |

C26H45NO19 |

同義語 |

GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glc |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。